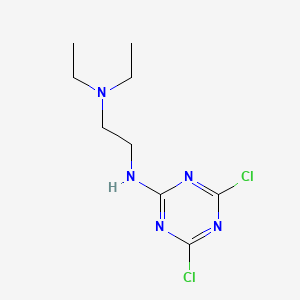
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, substituted with chlorine atoms and an ethane-1,2-diamine moiety, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylethane-1,2-diamine. The reaction is carried out in a solvent such as dioxane or acetone, often in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using microwave irradiation, which significantly reduces reaction time and improves yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine-substituted triazine derivative .
Scientific Research Applications
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biomolecules, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: A high-energy compound with similar triazine structure but different substituents.
2,4,6-triazido-1,3,5-triazine: Known for its high sensitivity and volatility.
6-chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
Uniqueness
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
53215-36-4 |
|---|---|
Molecular Formula |
C9H15Cl2N5 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C9H15Cl2N5/c1-3-16(4-2)6-5-12-9-14-7(10)13-8(11)15-9/h3-6H2,1-2H3,(H,12,13,14,15) |
InChI Key |
NOPOTJSCABYZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




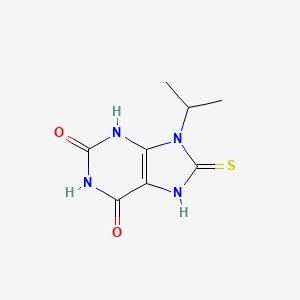
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
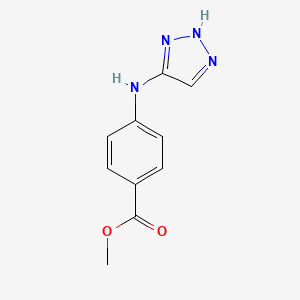
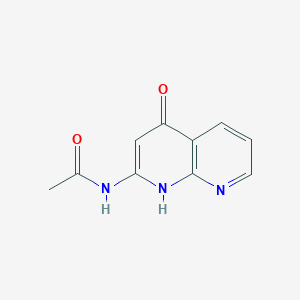
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)


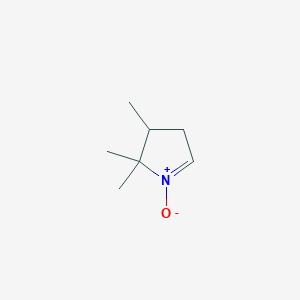
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
